

Phase transition temperature of dioleoyl lecithin bilayers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Dioleoyl lecithin*

Cat. No.: *B1233198*

[Get Quote](#)

An In-depth Technical Guide to the Phase Transition Temperature of **Dioleoyl Lecithin** (DOPC) Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common unsaturated phospholipid, is a critical component in the formulation of lipid-based drug delivery systems, such as liposomes, and serves as a valuable model for studying biological membranes. The physical state of the lipid bilayer, dictated by its temperature, is a crucial determinant of its properties, including fluidity, permeability, and stability. The transition from a more ordered gel phase to a more fluid liquid-crystalline phase occurs at a characteristic temperature known as the phase transition temperature (T_m). A thorough understanding of the phase transition temperature of DOPC bilayers is therefore paramount for the rational design and optimization of lipid-based technologies in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the phase transition temperature of DOPC bilayers, including experimentally determined values, detailed methodologies for its measurement, and factors influencing this critical parameter.

Phase Transition Temperature of DOPC Bilayers

The main phase transition temperature (T_m) of DOPC bilayers, corresponding to the transition from the lamellar gel ($L\beta$) phase to the liquid crystalline ($L\alpha$) phase, occurs at a temperature significantly below 0°C . This low T_m is a direct consequence of the two cis-double bonds in its oleoyl acyl chains, which introduce kinks and disrupt the tight packing of the lipid molecules.[\[1\]](#)
[\[2\]](#)

Quantitative Data Summary

The experimentally determined T_m for DOPC can vary depending on the methodology and the specific experimental conditions. Below is a summary of reported values:

Phase Transition Temperature (T_m)	Experimental Method	Noteworthy Conditions	Reference
-16.5 $^\circ\text{C}$	Not specified	Liposomes in solution	[3]
-20 $^\circ\text{C}$	Not specified	Not specified	
-40.3 $^\circ\text{C}$	High-pressure optical method	Extrapolated to ambient pressure	[4]
-12.0 $^\circ\text{C}$	High-pressure optical method	In 50% aqueous ethylene glycol (L(C)/Lalpha transition)	[4]

It is important to note that the presence of other molecules, such as cholesterol, or the interaction with a solid support can significantly alter the phase behavior of DOPC bilayers.[\[5\]](#)
[\[6\]](#)[\[7\]](#)

Experimental Protocols

Several techniques are employed to determine the phase transition temperature of lipid bilayers. Differential Scanning Calorimetry (DSC) is a widely used and powerful method for this purpose.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. During a phase transition, there is a change in the heat capacity of the sample, which is detected by the instrument as a peak in the thermogram. The peak of this transition curve corresponds to the T_m .

Detailed Experimental Protocol for Liposome Characterization

The following protocol provides a general guideline for determining the T_m of DOPC liposomes using DSC.

1. Liposome Preparation:

- **Lipid Film Hydration:** A known amount of DOPC is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.
- **Hydration:** The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation above the expected T_m of the lipid. For DOPC, this can be done at room temperature. The concentration of the lipid dispersion typically ranges from 1 to 10 mg/mL.
- **Vesicle Sizing (Optional but Recommended):** To obtain a more uniform liposome population and a sharper phase transition, the multilamellar vesicles (MLVs) formed during hydration can be downsized to large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.

2. DSC Sample Preparation:

- An accurately weighed amount of the liposome dispersion (typically 10-50 μ L) is hermetically sealed in an aluminum DSC pan.
- A reference pan containing the same volume of the corresponding buffer is also prepared and sealed.

3. DSC Measurement:

- The sample and reference pans are placed in the DSC instrument.
- The system is thermally equilibrated at a starting temperature well below the expected T_m of DOPC (e.g., -50°C).
- The temperature is then scanned upwards at a controlled rate (e.g., $1\text{--}5^{\circ}\text{C}/\text{min}$) to a temperature well above the transition (e.g., 20°C).
- The heat flow to the sample is recorded as a function of temperature.
- To check for reversibility, a cooling scan can be performed, followed by a second heating scan. The reproducibility of the thermogram in the second heating scan is an indicator of the reversibility of the transition.[\[11\]](#)

4. Data Analysis:

- The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the onset temperature, the peak temperature (T_m), and the enthalpy of the transition (ΔH), which is the area under the peak.

Mandatory Visualizations

Lipid Bilayer Phases

Caption: Phase transition of a lipid bilayer from the ordered gel phase to the disordered liquid-crystalline phase.

DSC Experimental Workflow

Caption: A simplified workflow of a typical Differential Scanning Calorimetry (DSC) experiment.

Factors Influencing the Phase Transition

Temperature

The phase transition temperature of a lipid bilayer is not a fixed value but is influenced by several factors:

- **Acyl Chain Length:** Longer acyl chains lead to stronger van der Waals interactions between the chains, resulting in a higher T_m .^{[1][2]}
- **Degree of Unsaturation:** The presence of double bonds, particularly in the cis configuration, introduces kinks in the acyl chains.^[1] This disruption of the ordered packing significantly lowers the T_m .^{[1][2]} DOPC, with its two unsaturated oleoyl chains, exemplifies this effect.
- **Headgroup:** The chemical nature of the phospholipid headgroup can also influence the T_m , although to a lesser extent than the acyl chains.
- **Presence of Other Molecules:**
 - **Cholesterol:** The incorporation of cholesterol into a phospholipid bilayer has a well-documented effect on its phase behavior. At temperatures above the T_m , cholesterol decreases membrane fluidity, while at temperatures below the T_m , it increases fluidity, effectively broadening or even abolishing the sharp phase transition.
 - **Proteins and Peptides:** Interactions with membrane proteins and peptides can also alter the phase behavior of the lipid bilayer.
- **Hydration:** The degree of hydration of the lipid headgroups affects the packing of the lipid molecules and can influence the T_m .
- **pH and Ionic Strength:** For charged lipids, the pH and ionic strength of the surrounding medium can modulate the electrostatic interactions between headgroups, thereby affecting the phase transition.

Conclusion

The phase transition temperature of **dioleoyl lecithin** bilayers is a fundamental property with significant implications for the design and application of lipid-based systems in research and drug development. The inherently low T_m of DOPC, a result of its unsaturated acyl chains, renders its bilayers in a fluid, liquid-crystalline state at physiological temperatures. This guide has provided a comprehensive overview of the reported T_m values for DOPC, a detailed protocol for its determination using DSC, and a discussion of the key factors that influence this critical parameter. A thorough understanding of these principles is essential for scientists and

researchers working to harness the full potential of DOPC and other phospholipids in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase Diagram of a 4-Component Lipid Mixture: DSPC/DOPC/POPC/cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. ucm.es [ucm.es]
- 12. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phase transition temperature of dioleoyl lecithin bilayers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233198#phase-transition-temperature-of-dioleoyl-lecithin-bilayers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com